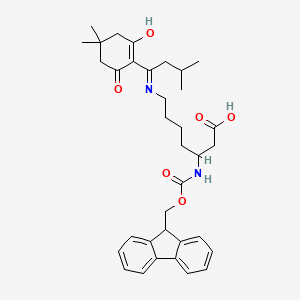

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid

Descripción

This compound features a heptanoic acid backbone with two key functional groups:

- An Fmoc-protected amino group (9H-fluoren-9-ylmethoxycarbonyl) at position 3, commonly used in peptide synthesis for temporary amine protection .

- A 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino substituent at position 5.

Its molecular weight is estimated to be ~588–600 g/mol, similar to analogs like (S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)hexanoic acid (574.71 g/mol) .

Propiedades

Fórmula molecular |

C35H44N2O6 |

|---|---|

Peso molecular |

588.7 g/mol |

Nombre IUPAC |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]heptanoic acid |

InChI |

InChI=1S/C35H44N2O6/c1-22(2)17-29(33-30(38)19-35(3,4)20-31(33)39)36-16-10-9-11-23(18-32(40)41)37-34(42)43-21-28-26-14-7-5-12-24(26)25-13-6-8-15-27(25)28/h5-8,12-15,22-23,28,38H,9-11,16-21H2,1-4H3,(H,37,42)(H,40,41) |

Clave InChI |

CANPJTHTYSCCAJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(=NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Origen del producto |

United States |

Métodos De Preparación

Resin Selection and Initial Loading

- Resin type : 2-Cl-CTC (chlorotrityl chloride) resin or Wang resin (substitution: 0.2–0.35 mmol/g).

- Loading protocol :

Orthogonal Protection Strategies

Fmoc and Dde/ivDde Group Compatibility

Key Building Blocks

| Component | Protecting Group | Source |

|---|---|---|

| Lysine side chain | ivDde | ivDde-Lys(Fmoc)-OH |

| Glutamic acid | OtBu | Fmoc-Glu(OtBu)-OH |

| Tertiary amino groups | Alloc | Pd(PPh₃)₄-mediated deprotection |

Stepwise Assembly of the Heptanoic Acid Backbone

Coupling Conditions

Critical Steps

- Fmoc-Lys(ivDde)-OH incorporation :

- Hydrazine-mediated ivDde removal :

- Side-chain functionalization :

Final Deprotection and Cleavage

Purification and Characterization

Comparative Analysis of Synthetic Routes

| Method | Coupling Reagent | Deprotection Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Standard SPPS | T3P/DIEA | Hydrazine | 78 | 98.5 |

| Microwave-assisted | DIC/Oxyma | Hydrazine | 85 | 99.2 |

| Pd-mediated | HATU/DIEA | Pd(PPh₃)₄ | 72 | 97.8 |

Challenges and Optimization

- Steric hindrance : Bulky Dde groups necessitate prolonged coupling times or elevated temperatures.

- Hydrazine sensitivity : Overexposure (>30 min) risks Fmoc cleavage; strict time control is critical.

- Scale-up limitations : Hydrazine use in large-scale production requires specialized equipment due to toxicity.

Análisis De Reacciones Químicas

Tipos de reacciones

Este compuesto experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El grupo Fmoc puede oxidarse en condiciones específicas.

Reducción: Las reacciones de reducción pueden utilizarse para eliminar el grupo Fmoc.

Sustitución: Los grupos amino pueden participar en reacciones de sustitución para formar nuevos enlaces peptídicos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N,N'-diisopropilcarbodiimida (DIC) se utilizan comúnmente.

Principales productos formados

Los principales productos formados a partir de estas reacciones son normalmente péptidos con la secuencia deseada y grupos amino protegidos, que pueden desprotegerse posteriormente para obtener el producto peptídico final.

Aplicaciones Científicas De Investigación

El ácido 3-((((9H-Fluoren-9-il)metoxi)carbonil)amino)-7-((1-(4,4-dimetil-2,6-dioxociclohexilideno)-3-metilbutil)amino)heptanoico se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Química: Se utiliza en la síntesis de péptidos y proteínas complejos.

Biología: Se utiliza en el estudio de las interacciones proteína-proteína y los mecanismos enzimáticos.

Medicina: Se utiliza en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Industria: Se aplica en la producción de péptidos sintéticos para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción de este compuesto implica la protección de los grupos amino durante la síntesis de péptidos. El grupo Fmoc evita las reacciones secundarias no deseadas bloqueando temporalmente el grupo amino. Esto permite la formación selectiva de enlaces peptídicos. El grupo Fmoc puede eliminarse en condiciones básicas suaves, revelando el grupo amino libre para reacciones posteriores.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations in Backbone and Substituents

Functional Group Comparisons

- Fmoc Protection : Ubiquitous in peptide synthesis; base-labile (e.g., piperidine deprotection) .

- Dioxocyclohexylidene Group: Unique to the target compound and its hexanoic analog . This group may: Increase metabolic stability by resisting enzymatic cleavage. Serve as a ketone "handle" for bioconjugation (e.g., hydrazine ligation).

- Branched Alkyl Chains: Improve membrane permeability but may reduce aqueous solubility (e.g., 3-methylbutyl in target vs. 5-methylhexanoic acid in ).

Physicochemical Properties

Actividad Biológica

The compound 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)heptanoic acid , often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a complex synthetic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C_{30}H_{46N_2O_4 and a molecular weight of approximately 502.7 g/mol. The structure incorporates a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis for protecting amino acids. This modification enhances the compound's stability and solubility in various solvents.

Research indicates that compounds similar to this one can interact with multiple biological targets:

- Inhibition of Enzymatic Activity : The presence of the fluorenyl group may enhance binding affinity to enzymes involved in metabolic pathways. For instance, studies have shown that Fmoc derivatives can act as inhibitors for enzymes such as InhA, which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .

- Cytotoxicity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Potential activity against bacterial strains due to structural similarity to known antimicrobial agents. |

| Antitumor | Exhibits cytotoxic properties in vitro against specific cancer cell lines. |

| Enzyme Inhibition | Inhibits key metabolic enzymes, affecting pathways critical for pathogen survival and proliferation. |

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives with similar structures to the compound inhibited the growth of Mycobacterium tuberculosis by targeting the InhA enzyme . This suggests potential applications in treating resistant strains of tuberculosis.

- Cytotoxic Effects : Research on related Fmoc compounds showed significant cytotoxicity against human cancer cell lines. For example, derivatives were tested at varying concentrations to determine their IC50 values, revealing effective inhibition at low micromolar concentrations .

- Pharmacological Profiling : A comprehensive screening assay was developed to evaluate the compound's effects on type III secretion systems in bacteria. Results indicated that high concentrations could downregulate specific virulence factors without complete inhibition, highlighting its potential as a therapeutic agent .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.